Hepsin Chromogenic Substrate
Overview
Description
Hepsin is a type II transmembrane serine protease that is highly expressed in the liver . It plays a crucial role in various physiological functions, including cell growth, blood coagulation, metabolism, maintenance of cell morphology and membrane integrity, cleaving extracellular substrates, and contributing to the proteolytic processing of growth factors . The Hepsin Chromogenic Substrate has a molecular formula of C22H31ClN8O6 .
Synthesis Analysis
Hepsin was cloned from a human hepatoma cDNA library in a research for serine proteases . A full-length cDNA of mouse hepsin was subsequently cloned by screening a mouse liver cDNA library .Molecular Structure Analysis
The full-length cDNA encodes a trypsin-like serine protease that lacks a typical signal peptide expected for secreted proteins. Instead, hepsin has a single-span transmembrane domain near the N terminus .Chemical Reactions Analysis
Hepsin is involved in proteolytic activities that disrupt epithelial integrity and interact with other genes to influence cell-proliferation, EMT/metastasis, inflammatory, and tyrosine-kinase-signaling pathways . It also activates prohepatocyte growth factor in the liver to enhance Met signaling, thereby regulating glucose, lipid, and protein metabolism .Physical And Chemical Properties Analysis
The Hepsin Chromogenic Substrate has a molecular weight of 539.0 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 9 .Scientific Research Applications
Hepsin in Tumor Research
Hepsin is a membrane-anchored serine protease prominently expressed in the liver and tumors of the prostate and ovaries. Research has shown that it plays a significant role in tumor growth and metastasis, particularly in prostate cancer. Hepsin's interaction with the hepatocyte growth factor (HGF) precursor indicates its potential role in tumorigenesis through the activation and/or regulation of HGF receptor functions. This makes it a target of therapeutic interest in carcinogenesis and metastasis (Herter et al., 2005).
Chromogenic Substrate in Enzyme Assays
Chromogenic substrates, like those used for hepsin, are valuable tools in enzymatic assays. They have been applied in the study of various enzymes, including proteinases. A significant advantage of these substrates is their ability to provide rapid and sensitive detection of enzyme activities, as demonstrated in studies using trypsin and papain (Silberring et al., 1990).
Advancements in Peptide-Based Drug Delivery
The use of chromogenic substrates in designing peptide-based drug nanocapsules has been explored. By tailoring peptide substrates for hepsin, researchers have developed smart nanocarriers for targeted drug delivery to tumor cells. This application is particularly relevant in the context of androgen-independent prostate cancer, where hepsin is highly overexpressed (Knaff et al., 2020).
Inhibitors of Hepsin
The development of small-molecule hepsin inhibitors has been a focus of research, particularly in the context of prostate cancer. These inhibitors aim to attenuate the progression of prostate cancer, highlighting the importance of hepsin in this domain. Innovative cell-based hepsin activity assays have been utilized in this research (Tang & Vasioukhin, 2010).
Clinical Applications of Chromogenic Substrate Assays
Chromogenic peptide substrates have been instrumental in developing assays for various enzymes, proenzymes, and inhibitors, especially in coagulation and clinical chemistry laboratories. Their use has significantly contributed to the diagnosis and treatment of coagulation disorders, among other clinical conditions (Gallimore & Friberger, 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N8O6.ClH/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16;/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25);1H/t15-,16-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOZDSBFVMGNDJ-FRKSIBALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-((S)-5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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